N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 874806-10-7
VCID: VC4346786
InChI: InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC
Molecular Formula: C14H19N3O5S
Molecular Weight: 341.38

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

CAS No.: 874806-10-7

Cat. No.: VC4346786

Molecular Formula: C14H19N3O5S

Molecular Weight: 341.38

* For research use only. Not for human or veterinary use.

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide - 874806-10-7

Specification

CAS No. 874806-10-7
Molecular Formula C14H19N3O5S
Molecular Weight 341.38
IUPAC Name N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Standard InChI InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Standard InChI Key XZKLVNBJGQXZPC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC

Introduction

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound with a molecular formula of C14H19N3O5S and a molecular weight of 341.38 g/mol. This compound belongs to the oxalamide class, featuring an oxalamide core and a tosylated oxazolidine substituent. The presence of these functional groups contributes to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Synthesis and Reaction Conditions

The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This ring is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions using reagents like potassium permanganate.

  • Reduction: Reduction reactions can modify the functional groups within the molecule using agents like lithium aluminum hydride.

  • Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateVarying temperatures and solvents
ReductionLithium aluminum hydrideAnhydrous conditions, controlled temperature
SubstitutionNucleophiles (e.g., amines, alcohols)Dependent on nucleophile and solvent choice

Biological Activity and Therapeutic Potential

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibits promising biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, potentially inhibiting bacterial protein synthesis by binding to the ribosome.

  • Anticancer Properties: Investigated for potential use in cancer therapeutics due to its ability to inhibit tumor cell proliferation.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.

Similar Compounds

  • Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.

  • Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.

Uniqueness

N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.

CompoundMechanism of ActionUnique Features
LinezolidInhibits bacterial protein synthesisOxazolidinone ring without tosyl group
TedizolidEnhanced activity against certain bacterial strainsModified oxazolidinone structure
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamideInhibits bacterial protein synthesis, potential anticancer activityTosyl group on oxazolidinone ring

Industrial and Research Applications

The compound's unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes. In research, it serves as a building block in the synthesis of more complex molecules and is studied for its potential therapeutic applications.

Future Directions

Further research is needed to fully explore the compound's therapeutic potential, particularly in the treatment of bacterial infections and cancer. Detailed studies on its interactions with biological targets and its pharmacokinetic properties will be crucial for advancing its development into clinical applications.

Given the limitations in available literature from diverse sources, further investigation into the compound's synthesis, biological activity, and potential applications is recommended to fully understand its potential in scientific research and industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator